1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
“1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The 13C NMR spectrum can provide information about the carbon atoms in the molecule .Chemical Reactions Analysis
Triazoles are known for their ability to undergo various chemical reactions. For instance, they can participate in the aerobic oxidative coupling reaction . The position of the phenylsulfonyl group into the 1,2,3-triazole ring can be confirmed through a complete analytical and spectroscopic characterization .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” can be analyzed using various techniques. For instance, its empirical formula and molecular weight can be determined . Its IR spectrum can provide information about its functional groups .Scientific Research Applications
- Triazoles and their derivatives have demonstrated significant antimicrobial effects. Researchers have explored their potential as antifungal agents, particularly in the treatment of fungal infections. Notably, fluconazole and other azole derivatives have been developed based on the antifungal activities of triazoles .
- Some 1H-1,2,3-triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II) enzyme. CA-II inhibitors are relevant in medical research, particularly for conditions related to carbonic anhydrase dysregulation .
Antimicrobial Activity
Carbonic Anhydrase Inhibition
Mechanism of Action
Future Directions
The future directions for research on “1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” could involve further exploration of its biological activities . For instance, its potential as an antiviral agent could be further investigated . Additionally, its potential as a xanthine oxidase inhibitor could be further explored .
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10-7-8-13(20-2)14(9-10)21(18,19)17-12-6-4-3-5-11(12)15-16-17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKCYYVNNDPWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole |
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